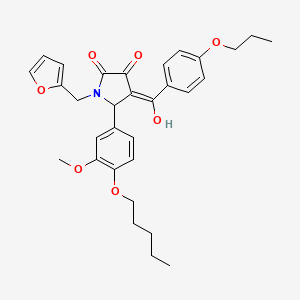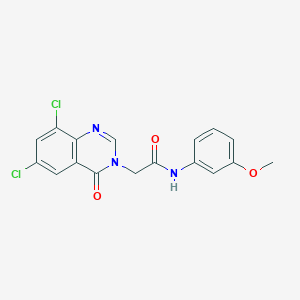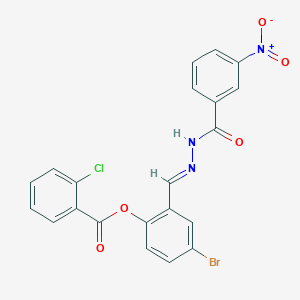
1-(Furan-2-ylmethyl)-3-hydroxy-5-(3-methoxy-4-(pentyloxy)phenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furan-2-carbaldehyde.
- Reaction conditions: Lewis acids like AlCl₃, temperatures around 0-25°C.
Substitution of Phenyl Groups:
- The phenyl groups with methoxy, pentyloxy, and propoxy substituents can be introduced through nucleophilic aromatic substitution reactions.
- Reaction conditions: Strong bases like NaH, temperatures around 50-80°C.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactors and automated systems to ensure high yield and purity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-hydroxy-5-(3-methoxy-4-(pentyloxy)phenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Pyrrole Core:
- Starting with a suitable pyrrole precursor, such as 2,5-dimethoxytetrahydrofuran, the pyrrole ring can be formed through cyclization reactions.
- Reaction conditions: Acidic or basic catalysts, temperatures ranging from 50-100°C.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Furan-2-ylmethyl)-3-hydroxy-5-(3-methoxy-4-(pentyloxy)phenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH₄ (Sodium borohydride).
Substitution: The methoxy, pentyloxy, and propoxy groups can be substituted with other functional groups using nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide), temperatures around 0-25°C.
Reduction: NaBH₄, LiAlH₄ (Lithium aluminium hydride), temperatures around 0-25°C.
Substitution: NaH, K₂CO₃ (Potassium carbonate), temperatures around 50-80°C.
Major Products:
- Oxidation products: Ketones.
- Reduction products: Alcohols.
- Substitution products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in organic synthesis for creating complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in drug discovery due to its unique structure.
- Investigated for its biological activity against various targets.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(Furan-2-ylmethyl)-3-hydroxy-5-(3-methoxy-4-(pentyloxy)phenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-(Furan-2-ylmethyl)-3-hydroxy-5-(3-methoxyphenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one.
- 1-(Furan-2-ylmethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one.
Comparison:
- The presence of different substituents (e.g., methoxy, pentyloxy) can significantly alter the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity.
- The unique combination of substituents in 1-(Furan-2-ylmethyl)-3-hydroxy-5-(3-methoxy-4-(pentyloxy)phenyl)-4-(4-propoxybenzoyl)-1H-pyrrol-2(5H)-one may confer specific advantages in terms of stability and reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
617695-56-4 |
|---|---|
Molekularformel |
C31H35NO7 |
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
(4E)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-(3-methoxy-4-pentoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H35NO7/c1-4-6-7-17-39-25-15-12-22(19-26(25)36-3)28-27(29(33)21-10-13-23(14-11-21)37-16-5-2)30(34)31(35)32(28)20-24-9-8-18-38-24/h8-15,18-19,28,33H,4-7,16-17,20H2,1-3H3/b29-27+ |
InChI-Schlüssel |
ODIAIUWOWINAIG-ORIPQNMZSA-N |
Isomerische SMILES |
CCCCCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCCC)\O)/C(=O)C(=O)N2CC4=CC=CO4)OC |
Kanonische SMILES |
CCCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCCC)O)C(=O)C(=O)N2CC4=CC=CO4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027430.png)
![2-{[(1-naphthyloxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12027434.png)
![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B12027444.png)
![(4E)-5-(4-bromophenyl)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-1-[2-(diethylamino)ethyl]pyrrolidine-2,3-dione](/img/structure/B12027453.png)
![2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12027455.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12027460.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027468.png)
![(5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027474.png)




![N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12027508.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12027513.png)
